N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
CAS No.: 1322200-87-2
Cat. No.: VC4749462
Molecular Formula: C13H18Cl2F4N2
Molecular Weight: 349.19
* For research use only. Not for human or veterinary use.
![N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride - 1322200-87-2](/images/structure/VC4749462.png)
Specification
CAS No. | 1322200-87-2 |
---|---|
Molecular Formula | C13H18Cl2F4N2 |
Molecular Weight | 349.19 |
IUPAC Name | N-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride |
Standard InChI | InChI=1S/C13H16F4N2.2ClH/c14-12-7-9(1-2-11(12)13(15,16)17)8-19-10-3-5-18-6-4-10;;/h1-2,7,10,18-19H,3-6,8H2;2*1H |
Standard InChI Key | FNIYWIAELWYYBX-UHFFFAOYSA-N |
SMILES | C1CNCCC1NCC2=CC(=C(C=C2)C(F)(F)F)F.Cl.Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride features a piperidine core substituted at the 4-position with a benzyl group bearing both fluorine and trifluoromethyl substituents. The dihydrochloride salt enhances solubility for experimental applications . Key structural attributes include:
The compound’s fluorinated aromatic moiety contributes to its lipophilicity, a property critical for membrane permeability in drug candidates . Comparatively, the related compound N-[4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride (CAS 1707602-17-2) lacks the 3-fluoro substituent, resulting in distinct electronic and steric profiles .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride likely follows methodologies analogous to those reported for structurally similar compounds . A generalized pathway involves:
-
Reductive amination: Reacting 4-(trifluoromethyl)-3-fluorobenzaldehyde with piperidin-4-amine under catalytic hydrogenation conditions to form the secondary amine .
-
Salt formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt .
Key intermediates include 3-fluoro-4-(trifluoromethyl)benzyl chloride, which can be generated via chlorination of the corresponding alcohol . Peptide coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are employed in analogous syntheses to form amide bonds, though this step is unnecessary for the target compound .
Purification and Characterization
Purification typically involves recrystallization from ethanol/water mixtures, followed by lyophilization to isolate the hydrochloride salt . Purity assessments utilize high-performance liquid chromatography (HPLC) with UV detection at 254 nm, achieving ≥95% purity for research-grade material .
Pharmacological Applications
Preclinical Efficacy
In rodent models, related compounds demonstrate:
-
Pharmacokinetic profile: Oral bioavailability >50% and half-life >6 hours .
-
Pharmacodynamic effects: Dose-dependent reduction in plasma RBP4 levels (EC ≈ 0.1 μM) .
These findings suggest that N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride may exhibit similar efficacy, warranting further in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume